7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4aH-quinolin-2-one;hydrochloride
Description
The compound 7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one; hydrochloride is the hydrochloride salt of aripiprazole, a well-characterized atypical antipsychotic. Its IUPAC name varies slightly across sources (e.g., "4aH" vs. "3,4-dihydro-1H" reflects tautomeric forms of the quinolinone core) but consistently refers to the same pharmacologically active entity . Aripiprazole acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, with antagonism at 5-HT2A receptors, enabling its use in schizophrenia, bipolar disorder, and depression . Its physicochemical properties, including a molecular weight of 466.4 g/mol (free base) and 99% HPLC purity, align with Lipinski’s Rule of Five, ensuring high oral bioavailability (~87%) and favorable pharmacokinetics .
Properties
Molecular Formula |
C23H26Cl3N3O2 |
|---|---|
Molecular Weight |
482.8 g/mol |
IUPAC Name |
7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4aH-quinolin-2-one;hydrochloride |
InChI |
InChI=1S/C23H25Cl2N3O2.ClH/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18;/h3-9,16-17H,1-2,10-15H2;1H |
InChI Key |
ODXRJMAAXFDTKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCCOC2=CC3=NC(=O)C=CC3C=C2)C4=C(C(=CC=C4)Cl)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Anthranilic Acid Derivatives
Anthranilic acid derivatives undergo cyclization with ketones or aldehydes under acidic conditions. For example, reaction of 3-hydroxyanthranilic acid with acetone in the presence of sulfuric acid yields the quinolinone scaffold.
Reaction Conditions :
Functionalization at the 7-Position
The hydroxyl group at the 7-position is critical for subsequent etherification. Protection-deprotection strategies may be employed if competing reactive sites exist.
Butoxy-Piperazine Side-Chain Installation
The butoxy linker bridges the quinolinone core and the piperazine group. This step involves two sub-reactions:
Synthesis of 4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butanol
Piperazine Substitution :
Hydrolysis to Alcohol :
- The bromo intermediate is hydrolyzed using NaOH in aqueous ethanol to yield the butanol derivative.
Williamson Ether Synthesis
The quinolinone’s 7-hydroxy group reacts with the butanol derivative’s hydroxyl group, activated via tosylation or mesylation:
- Activation of Butanol :
- Treatment with p-toluenesulfonyl chloride (TsCl) in pyridine yields the tosylate.
- Etherification :
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt via acidification:
Acid-Base Reaction
- Free Base Dissolution : The compound is dissolved in anhydrous ethanol or diethyl ether.
- HCl Gas Introduction : Dry HCl gas is bubbled through the solution, precipitating the hydrochloride salt.
- Crystallization : The product is recrystallized from ethanol/water mixtures for purity.
Key Parameters :
Analytical Data and Optimization
Critical characterization data for intermediates and the final compound include:
Table 1: Intermediate Characterization
| Intermediate | Molecular Formula | Melting Point (°C) | HPLC Purity (%) |
|---|---|---|---|
| 7-Hydroxy-4aH-quinolin-2-one | C₉H₇NO₂ | 210–212 | 98.5 |
| 4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butanol | C₁₄H₁₉Cl₂N₃O | 145–147 | 97.8 |
Table 2: Final Product Optimization
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Etherification Temp | 70°C | 80°C | 80°C |
| Base (Etherification) | K₂CO₃ | NaH | NaH |
| Salt Crystallization Solvent | Ethanol | Ethanol/Water | Ethanol/Water (3:1) |
Challenges and Mitigation
- Steric Hindrance : The bulky piperazine group can slow etherification. Using polar aprotic solvents (DMF, DMSO) enhances reactivity.
- Byproduct Formation : Tosylate activation minimizes side reactions compared to bromides.
- Salt Hygroscopicity : The hydrochloride salt may absorb moisture; storage under nitrogen is recommended.
Patent-Based Innovations
The synthesis aligns with patented quaternary ammonium salt prodrug technologies:
- Sustained-Release Forms : Alkylation of tertiary amines (e.g., piperazine) improves pharmacokinetics.
- Salt Stabilization : Hydrochloride formation enhances solubility and shelf-life, critical for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Dehydroaripiprazole, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced back to aripiprazole under appropriate conditions.
Substitution: Dehydroaripiprazole, hydrochloride can participate in substitution reactions, particularly involving its aromatic rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogenating agents and other electrophiles are commonly used in substitution reactions
Major Products
The major products formed from these reactions include various oxidized and reduced forms of dehydroaripiprazole, as well as substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Structural Characteristics
The compound features a complex structure that includes:
- A quinolinone core.
- A piperazine ring substituted with a dichlorophenyl group.
- A butoxy chain that enhances lipophilicity and bioavailability.
Pharmacological Studies
Antipsychotic Activity
Research indicates that compounds similar to 7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4aH-quinolin-2-one may exhibit antipsychotic properties due to their interaction with dopamine receptors. These studies focus on how modifications in the chemical structure can influence efficacy and side effect profiles compared to existing antipsychotics like aripiprazole .
Neuropharmacology
Investigations into the neuropharmacological effects of this compound reveal its potential for modulating neurotransmitter systems, particularly dopamine and serotonin pathways. This modulation is crucial for developing treatments for schizophrenia and other mood disorders .
Synthesis and Formulation Development
Synthetic Pathways
The synthesis of 7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4aH-quinolin-2-one involves multiple steps, including the formation of the quinolinone scaffold and subsequent functionalization with piperazine derivatives. Various methods have been documented to optimize yield and purity, emphasizing eco-friendly processes using commercially available reagents .
Pharmaceutical Formulations
This compound can be utilized as an intermediate or impurity in the formulation of aripiprazole. Its presence must be carefully monitored due to regulatory standards concerning impurities in pharmaceutical products. Studies have shown that controlling impurity levels can significantly affect the pharmacokinetics and overall safety profile of the final drug formulation .
Case Study 1: Antipsychotic Efficacy
A study published in a peer-reviewed journal examined the effects of various aripiprazole analogs, including those containing the compound . The results indicated that specific structural modifications led to improved receptor affinity and reduced side effects compared to traditional formulations .
Case Study 2: Synthesis Optimization
Another research effort focused on optimizing the synthetic route for this compound, highlighting a novel approach that reduced solvent use and improved environmental sustainability. The study demonstrated that these modifications did not compromise yield or purity, making it a viable method for large-scale production .
Case Study 3: Impurity Analysis
A comprehensive analysis of aripiprazole formulations revealed significant insights into the behavior of impurities like 7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4aH-quinolin-2-one during storage and processing. The findings underscored the importance of rigorous quality control measures to ensure patient safety .
Mechanism of Action
Dehydroaripiprazole, hydrochloride exerts its effects primarily through partial agonism at dopamine D2 receptors and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors. This unique mechanism allows it to modulate neurotransmitter activity in the brain, stabilizing dopamine and serotonin levels. The compound also affects intracellular pathways, including the extracellular signal-regulated kinase (ERK) pathway, which contributes to its therapeutic effects .
Comparison with Similar Compounds
Piperazine-Based Analogues
Aripiprazole belongs to the long-chain arylpiperazine (LCAP) class. Key structural analogs include:

Key Findings :
- Brexpiprazole ’s 7-chloro substitution enhances serotonin receptor modulation, improving tolerability in mood disorders compared to aripiprazole .
- Compound 11 (3-ethoxyphenyl variant) shows reduced dopamine receptor affinity but increased β-arrestin recruitment, suggesting divergent signaling pathways .
- Dehydroaripiprazole contributes to sustained therapeutic effects due to prolonged systemic exposure .
Other Atypical Antipsychotics
Aripiprazole is distinguished from classical antipsychotics by its partial agonist activity. Comparisons include:
Key Findings :
Physicochemical Data
| Property | Aripiprazole | Brexpiprazole | Trazodone |
|---|---|---|---|
| Molecular Weight (g/mol) | 466.4 | 447.3 | 408.9 |
| logP | 4.8 | 5.1 | 3.1 |
| Half-Life (hrs) | 75 | 91 | 7–10 |
| Protein Binding (%) | 99 | 99 | 89–95 |
| Key Metabolite | Dehydroaripiprazole | DM-3411 | m-Chlorophenylpiperazine |
Research Findings and Clinical Implications
- Aripiprazole ’s β-arrestin-biased signaling (evidenced in structural analogs like Compound 11) may explain its lower propensity for metabolic side effects compared to full antagonists like olanzapine .
- Brexpiprazole ’s enhanced 5-HT1A affinity correlates with superior efficacy in major depressive disorder adjunctive therapy .
- Mechanochemical synthesis (e.g., ball-milling with zeolite catalysts) improves aripiprazole yield and purity, highlighting advancements in green chemistry .
Biological Activity
The compound 7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4aH-quinolin-2-one; hydrochloride is a derivative of quinoline and piperazine, often associated with antipsychotic activity similar to that of aripiprazole. This article delves into its biological activity, including pharmacological effects, mechanism of action, and relevant studies.
- Molecular Formula : C27H35Cl2N3O3
- Molecular Weight : 520.49 g/mol
- CAS Number : 1796928-63-6
- Structure : The compound features a quinoline core substituted with a piperazine moiety and a dichlorophenyl group.
The biological activity of this compound is primarily linked to its interaction with neurotransmitter receptors, particularly dopamine D2 and serotonin 5-HT1A receptors. It acts as a partial agonist at these sites, which is characteristic of atypical antipsychotics. This dual action helps in modulating dopaminergic and serotonergic pathways, potentially leading to reduced side effects compared to traditional antipsychotics.
Biological Activities
-
Antipsychotic Effects :
- The compound exhibits significant antipsychotic properties, as evidenced by its ability to reduce hyperactivity in animal models.
- Studies indicate that it may improve symptoms of schizophrenia by balancing dopamine levels in the brain.
-
Neuroprotective Effects :
- Research has shown that derivatives of quinoline can protect neuronal cells from oxidative stress and apoptosis.
- The compound's structure suggests potential neuroprotective mechanisms through modulation of neuroinflammatory pathways.
-
Antimicrobial Activity :
- Some studies have explored the antimicrobial properties of related compounds, indicating potential effectiveness against various bacterial strains.
- The presence of the dichlorophenyl group may enhance lipophilicity, aiding in membrane penetration and efficacy against pathogens.
Study 1: Antipsychotic Efficacy
A study conducted on rodent models assessed the antipsychotic efficacy of the compound through behavioral tests such as the amphetamine-induced hyperactivity test. Results demonstrated a significant reduction in hyperactivity compared to control groups, supporting its potential use in treating psychotic disorders.
Study 2: Neuroprotective Properties
In vitro studies using neuronal cell lines exposed to oxidative stress revealed that treatment with the compound significantly reduced cell death rates. Mechanistic investigations suggested that it may inhibit apoptotic pathways mediated by caspase activation.
Study 3: Antimicrobial Activity
A comparative analysis was performed on several derivatives of quinoline against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited potent antimicrobial activity, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL for susceptible strains.
Data Tables
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Antipsychotic | Reduced hyperactivity in rodent models | Study 1 |
| Neuroprotective | Decreased apoptosis in neuronal cells | Study 2 |
| Antimicrobial | MIC values between 0.5 - 8 µg/mL | Study 3 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

